

Chemical structure and properties of Cyclizine Lactate

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Compound of Interest

Compound Name: Cyclizine Lactate

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Cyclizine Lactate: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the chemical structure, properties, pharmacology, and analysis of **Cyclizine Lactate**, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

Cyclizine Lactate is the lactate salt of cyclizine, a piperazine derivative.[1] This salt form enhances the water solubility and bioavailability of cyclizine, making it suitable for parenteral administration.[2][3] Cyclizine itself is a white, crystalline, and bitter solid.[4] The lactate salt is typically presented as a white to off-white crystalline powder or a clear, colorless to slightly yellow solution for injection.[5]

Table 1: Chemical and Physical Properties of **Cyclizine Lactate**

Property	Value	Source(s)
IUPAC Name	1-benzhydryl-4-methylpiperazine;2-hydroxypropanoic acid	
CAS Number	5897-19-8	
Molecular Formula	C ₂₁ H ₂₈ N ₂ O ₃	
Molecular Weight	356.5 g/mol	
Appearance	White to off-white crystalline powder; Clear, colorless to slightly yellow solution	
Solubility	Soluble in water and alcohol	
pKa (Cyclizine)	pKa1 = 2.16, pKa2 = 8.05	
pH (Solution for Injection)	3.3 - 3.7	

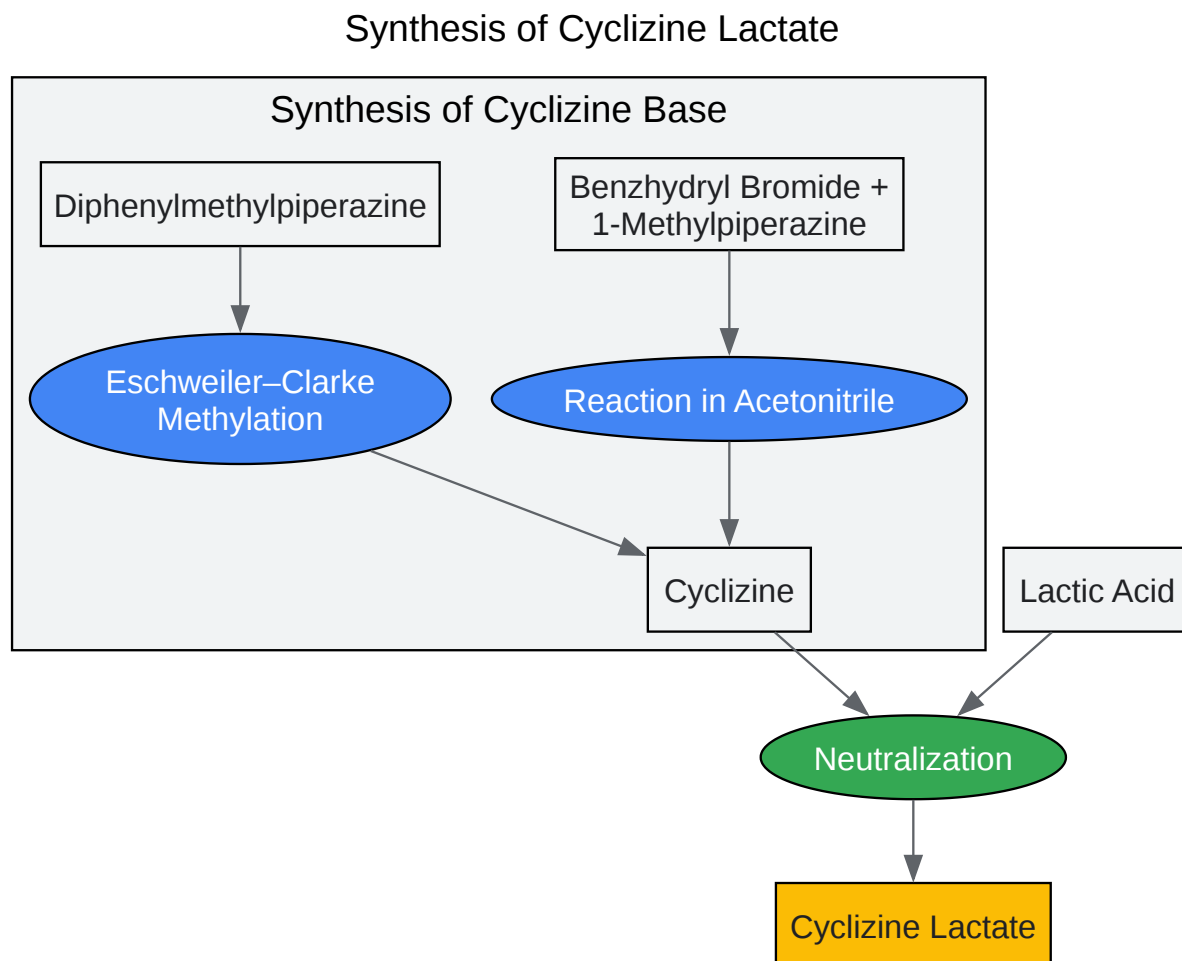
Synthesis

The synthesis of **Cyclizine Lactate** involves a two-step process: the synthesis of the cyclizine base followed by its reaction with lactic acid to form the lactate salt.

Two primary methods for synthesizing the cyclizine base have been described:

- **Eschweiler–Clarke Methylation:** This method involves the methylation of diphenylmethylpiperazine.
- **Reaction with Benzhydryl Bromide:** Cyclizine can also be produced by reacting benzhydryl bromide with 1-methylpiperazine in acetonitrile, which yields the hydrobromide salt of cyclizine.

The final step is the neutralization of the cyclizine base with lactic acid to form **Cyclizine Lactate**.



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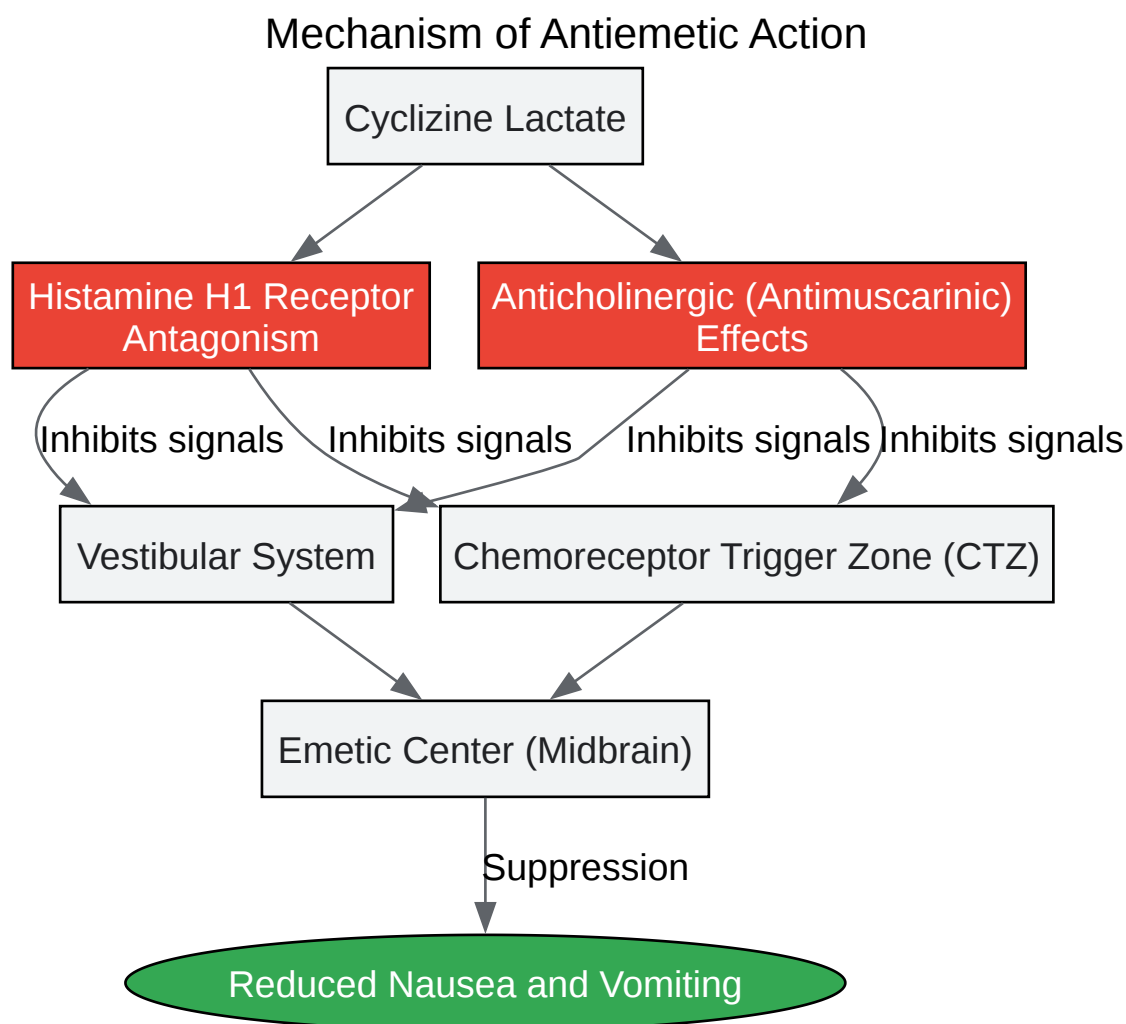
*General synthesis pathways for **Cyclizine Lactate**.*

Pharmacology

Pharmacodynamics

Cyclizine is a histamine H1 receptor antagonist belonging to the piperazine class. Its pharmacological effects are characterized by antiemetic and anticholinergic properties, with a low incidence of drowsiness. The precise mechanism for its antiemetic action is not fully understood. However, it is known to reduce the sensitivity of the labyrinthine apparatus and may inhibit the emetic center in the midbrain. Cyclizine also increases the tone of the lower esophageal sphincter.

The primary biological activity of cyclizine is the blockade of H1 receptors in the central nervous system. This action, combined with its anticholinergic (antimuscarinic) effects, is thought to contribute to its efficacy in treating nausea by inhibiting signals from the vestibular system and the chemoreceptor trigger zone.



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Proposed mechanism of action for Cyclizine's antiemetic effects.

Pharmacokinetics

After administration, cyclizine's antiemetic effect occurs within two hours and lasts for approximately four hours. The plasma elimination half-life of cyclizine is about 20 hours. Cyclizine is metabolized in the liver to its major metabolite, norcyclizine, through N-

demethylation. Norcyclizine has minimal antihistaminic activity compared to the parent compound. Less than 1% of a single dose is excreted unchanged in the urine.

Table 2: Pharmacokinetic Parameters of Cyclizine (25mg IV Dose)

Parameter	Mean Value	Standard Deviation
AUC _{0-∞} (mcg/L*h)	273.53	32.53
Mean Residence Time (h)	15.46	2.40
Elimination Half-life (t _{1/2}) (h)	13.53	2.33
Volume of Distribution (V _{ss}) (L/kg)	13.43	2.51
Total Clearance (C _{ITOT}) (L/h/kg)	0.870	0.105

Source: Therapeutic Goods Administration

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

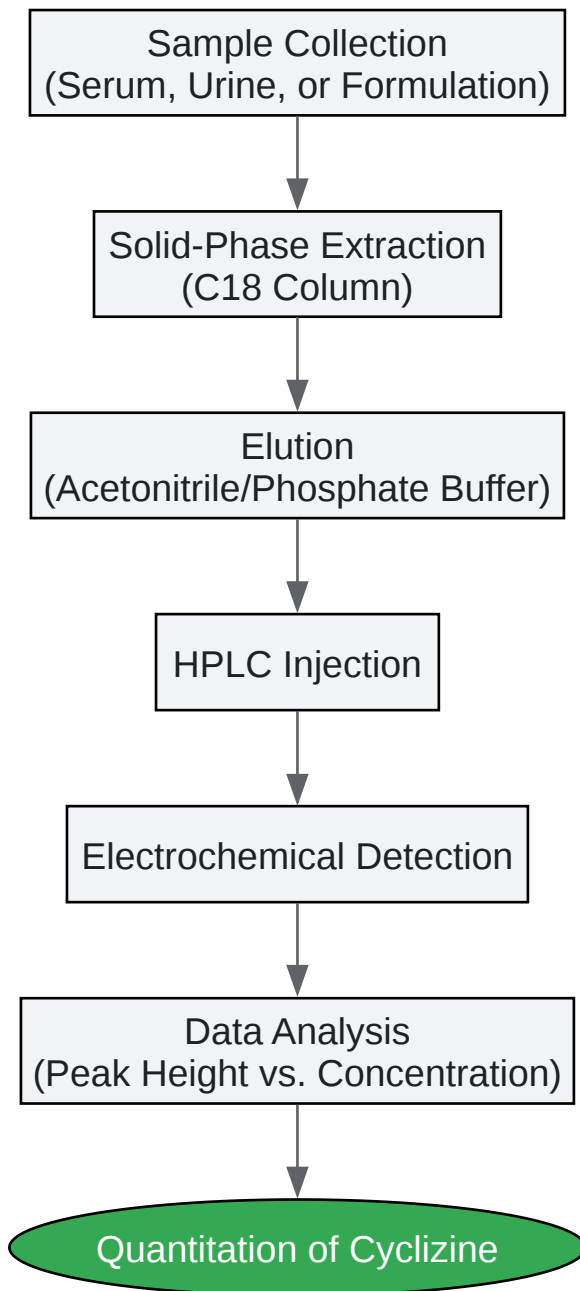
A common method for the quantitative analysis of cyclizine in biological samples and pharmaceutical dosage forms is HPLC with electrochemical detection.

Methodology:

- Sample Preparation:
 - Solid-phase extraction is employed using C18 reversed-phase columns to isolate cyclizine and its metabolite, norcyclizine, from serum or urine.
 - A simple phase-separation step follows the extraction.
- Chromatographic Conditions:

- Elution: The drug is eluted using a mixture of acetonitrile and phosphate buffer (e.g., 70:30 v/v).
- Detection: Electrochemical detection is utilized for quantitation.
- Calibration:
 - Calibration curves are constructed by plotting the peak height ratio of cyclizine hydrochloride against known concentrations.

HPLC Analysis Workflow for Cyclizine



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Experimental workflow for the HPLC analysis of Cyclizine.

Extractive Spectrophotometry

Spectrophotometric methods have been developed for the quantification of cyclizine in its pure form and in pharmaceutical tablets. These methods are based on the formation of ion-

associate or ion-pair complexes.

Methodology:

- Complex Formation:
 - Method A (Ion-Associate): Cyclizine is reacted with mono-acid azo dyes such as Sudan I or Sudan II.
 - Method B (Ion-Pair): Cyclizine is reacted with bi-azo dyes like Sudan III, Sudan IV, or Sudan Red 7B.
- Extraction: The resulting colored complexes are extracted into chloroform.
- Measurement: The absorbance of the chloroform layer is measured at the wavelength of maximum absorption for the specific dye used (ranging from 480 nm to 570 nm).
- Quantification: The concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of cyclizine. The reaction is optimized for factors like pH, with maximum absorbance typically observed between pH 0.3 and 1.5.

Therapeutic Applications and Drug Interactions

Clinical Uses

Cyclizine Lactate is indicated for the prevention and treatment of nausea and vomiting in various scenarios, including:

- Motion sickness, when oral administration is not feasible.
- Postoperative nausea and vomiting caused by narcotic analgesics and general anesthetics.
- Vomiting associated with radiotherapy.
- Vertigo and vomiting associated with Meniere's disease and other vestibular disturbances.
- Pre-operatively to reduce the risk of aspiration of gastric contents during general anesthesia.

Drug Interactions

Cyclizine may interact with several other classes of drugs:

- **CNS Depressants:** It can have additive effects with alcohol and other central nervous system depressants like hypnotics, tranquilizers, and barbiturates.
- **Opioid Analgesics:** Cyclizine enhances the sedative effect of pethidine but may counteract the hemodynamic benefits of other opioid analgesics.
- **Anticholinergic Drugs:** Due to its own anticholinergic activity, cyclizine can enhance the side effects of other antimuscarinic drugs, such as atropine and some antidepressants (tricyclics and MAOIs).
- **Ototoxic Drugs:** It may mask the warning signs of damage caused by ototoxic drugs like aminoglycoside antibiotics.
- **Cytochrome P450 Enzymes:** Cyclizine has been shown to significantly inhibit CYP2D6 and CYP2C9, which can lead to altered metabolism and potential side effects when co-administered with drugs metabolized by these enzymes.

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References

- 1. Cyclizine Lactate | CymitQuimica [cymitquimica.com]
- 2. Buy Cyclizine lactate | 5897-19-8 [smolecule.com]
- 3. CAS 5897-19-8: Cyclizine lactate | CymitQuimica [cymitquimica.com]
- 4. tga.gov.au [tga.gov.au]
- 5. medicines.org.uk [medicines.org.uk]
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